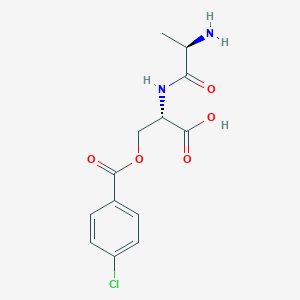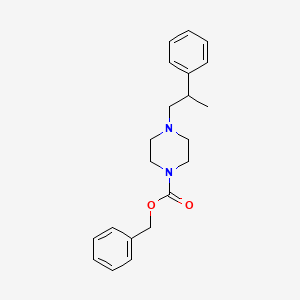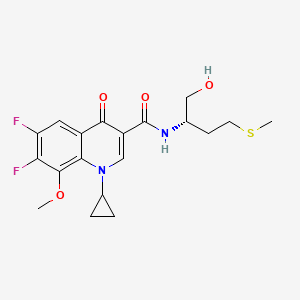
4-Bromo-7-ethyl-6-methoxycinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-ethyl-6-methoxycinnoline is a chemical compound with the molecular formula C11H11BrN2O. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 7th position, and a methoxy group at the 6th position on the cinnoline ring. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-ethyl-6-methoxycinnoline typically involves the bromination of 7-ethyl-6-methoxycinnoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction mixture is usually heated to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-ethyl-6-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups such as amino, hydroxyl, or alkyl groups using appropriate reagents.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amino group would yield 4-amino-7-ethyl-6-methoxycinnoline, while oxidation of the ethyl group could produce 4-bromo-7-carboxy-6-methoxycinnoline .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-ethyl-6-methoxycinnoline is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Bromo-7-ethyl-6-methoxycinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-ethylcinnoline: Lacks the methoxy group, which affects its reactivity and applications.
7-Ethyl-6-methoxycinnoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-6-methoxycinnoline: Lacks the ethyl group, which influences its physical and chemical properties
Uniqueness
4-Bromo-7-ethyl-6-methoxycinnoline is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the cinnoline ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
947691-64-7 |
|---|---|
Molekularformel |
C11H11BrN2O |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
4-bromo-7-ethyl-6-methoxycinnoline |
InChI |
InChI=1S/C11H11BrN2O/c1-3-7-4-10-8(5-11(7)15-2)9(12)6-13-14-10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
PSOZLNVHUKOJKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC)C(=CN=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)


![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)


